molecular formula C20H12ClNO5 B2610000 8-chloroquinolin-5-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate CAS No. 941233-18-7

8-chloroquinolin-5-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate

Cat. No. B2610000
CAS RN: 941233-18-7
M. Wt: 381.77
InChI Key: BKRMWTKZFUCZJF-UHFFFAOYSA-N
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Description

The compound “8-chloroquinolin-5-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate” is a complex organic molecule that contains a chromene and a quinoline moiety . Chromenes are a class of heterocyclic compounds with versatile biological profiles, simple structure, and mild adverse effects . Quinolines, on the other hand, are aromatic compounds with a two-ring structure, consisting of a benzene ring fused to a pyridine ring.


Molecular Structure Analysis

Chromenes have a bicyclic structure containing a benzene ring fused to a pyran ring . The name chromene applies to both the 2H- and 4H-form of the molecule . Quinolines, as mentioned earlier, have a two-ring structure with a benzene ring fused to a pyridine ring.


Chemical Reactions Analysis

Chromenes have been found to exhibit various biological activities, such as anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities . These activities are often a result of the chromene’s interaction with biological targets, leading to a variety of chemical reactions.

Scientific Research Applications

Synthetic Chemistry and Material Science

Synthesis and Computational Studies :The synthesis of novel heteroannulated chromone derivatives, such as 5-methyl-8H-benzo[h]chromeno[2,3-b][1,6] naphthyridine-6(5H),8-dione (MBCND), involves DBU catalyzed condensation reactions. These synthetic processes are crucial for developing new materials and compounds with potential applications in drug design and material science. Density Functional Theory (DFT) calculations provide insights into the equilibrium geometry, electronic structure, and optical properties of these compounds, suggesting their potential in nonlinear optical (NLO) applications and electronic devices (Halim & Ibrahim, 2017).

Photoluminescence Properties :The synthesis of 8-hydroxyquinoline Schiff base derivatives and their metal complexes highlights the importance of such compounds in photoluminescence. These compounds exhibit fluorescence properties that can be applied in sensing, imaging, and light-emitting devices. The structural variations in these derivatives can lead to different photophysical behaviors, making them valuable for various applications in material science (Wang et al., 2012).

Potential Biological Activities

Antimicrobial Activities :Research on quinoline-containing compounds, such as fluoroquinolone-based thiazolidinones, demonstrates significant antimicrobial activities against various bacterial strains. These studies are foundational for developing new antibacterial agents, showcasing the potential of quinoline derivatives in addressing resistance issues in microbial infections (Patel & Patel, 2010).

Metal Ion Sensing and Extraction :Quinoline derivatives are also explored for their ability to bind and detect metal ions. The use of 8-hydroxyquinoline as a photometric reagent for the simultaneous determination of metals like aluminium, iron, copper, titanium, and nickel emphasizes the role of such compounds in environmental monitoring and analytical chemistry. These applications are critical for tracking pollution, ensuring food safety, and developing new methods for metal recovery and recycling (Blanco et al., 1989).

Mechanism of Action

The mechanism of action of chromenes depends on their specific structure and the biological target they interact with . Unfortunately, the specific mechanism of action for “8-chloroquinolin-5-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate” is not detailed in the available literature.

properties

IUPAC Name

(8-chloroquinolin-5-yl) 8-methoxy-2-oxochromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClNO5/c1-25-16-6-2-4-11-10-13(20(24)27-18(11)16)19(23)26-15-8-7-14(21)17-12(15)5-3-9-22-17/h2-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKRMWTKZFUCZJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)OC3=C4C=CC=NC4=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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